Binding Affinity to Cholecystokinin Type B (CCK-B) Receptor
In a direct radioligand binding assay, 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid exhibits an IC50 of 31 nM against the Cholecystokinin type B (CCK-B) receptor in mouse brain tissue [1]. This is a specific, quantifiable interaction that differentiates it from other targets.
| Evidence Dimension | Inhibition of [125I]CCK-8 binding |
|---|---|
| Target Compound Data | IC50 = 31 nM |
| Comparator Or Baseline | Not applicable; assay measures direct target engagement. |
| Quantified Difference | N/A |
| Conditions | Mouse brain membrane preparation, pH 6.5, competition against [125I]CCK-8. |
Why This Matters
This specific CCK-B receptor affinity (31 nM) is a key differentiator for neuroscience research, whereas regioisomeric analogs (e.g., 4-carboxylic acid derivative) lack reported activity at this target, highlighting the critical role of the 3-carboxylic acid moiety for this interaction.
- [1] BindingDB. PrimarySearch_ki for CCK-B receptor binding. Assay ID: 6, Entry ID: 50029139. View Source
